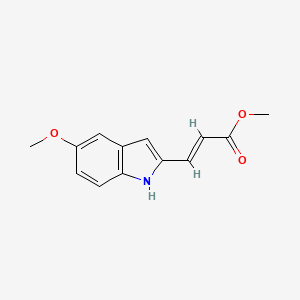

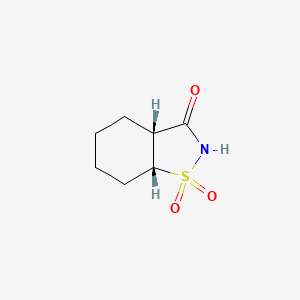

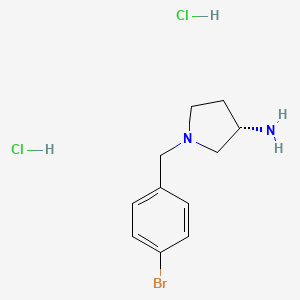

![molecular formula C20H19N3O4S B2482574 1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide CAS No. 946221-09-6](/img/structure/B2482574.png)

1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves intricate chemical reactions aiming to incorporate specific functional groups that confer the desired properties. A common approach involves the reaction of suitable precursors under controlled conditions to achieve high purity and yield of the target compound. For instance, the synthesis of similar pyridine carboxamide derivatives has been reported through reactions that include condensation, amidation, and sulfonation steps, among others, to introduce the relevant functional groups such as methyl, sulfonyl, and carboxamide moieties onto the pyridine backbone (Gangapuram & Redda, 2006).

Molecular Structure Analysis

The molecular structure of compounds like 1-[(4-Methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods. These studies reveal the conformation, stereochemistry, and intermolecular interactions that influence the compound's physical and chemical behaviors. For example, X-ray analysis and AM1 molecular orbital methods have been used to study the structure and conformation of related solvated carboxamides, highlighting the importance of hydrogen bonding in determining molecular conformation (Banerjee et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups, which can undergo various reactions including nucleophilic substitution, electrophilic addition, and redox reactions. The presence of a pyridine ring, for instance, can engage in reactions typical of aromatic systems, while the sulfonyl and carboxamide groups may participate in condensation and hydrolysis reactions, respectively. Research into similar compounds has explored methylation reactions to enhance certain properties, demonstrating the compound's versatility in chemical synthesis (Ukrainets et al., 2015).

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Enaminones Structure The crystal structures of anticonvulsant enaminones, which share structural features with the compound , have been determined to understand their bioactive conformations. These structures exhibit sofa conformations of cyclohexene rings and are linked into infinite chains via intermolecular hydrogen bonds, providing insights into the structural requirements for anticonvulsant activity (Kubicki et al., 2000).

Amide Ligands in Metal-Catalyzed Couplings A study on amide ligands derived from pyrrolidine carboxamides, closely related to the target compound, demonstrated their efficacy in facilitating Cu-catalyzed coupling reactions. This research highlights the potential application of such compounds in synthesizing pharmaceutically relevant molecules, particularly (hetero)aryl methylsulfones (Ma et al., 2017).

Polyamides with Enhanced Properties The synthesis of aromatic polyamides bearing pyridine and sulfone moieties, which could be structurally related to the compound of interest, has been reported. These polymers exhibit outstanding solubility and thermal stability, suggesting the potential of the target compound in polymer science for the development of new materials (Ravikumar & Saravanan, 2012).

Conformational Analysis of Solvated Structures Solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a molecule with functional groups similar to the target compound, has been synthesized and evaluated as a potential antineoplastic agent. Its crystal structure and molecular conformation were studied, providing insights into the design of new antineoplastic agents with optimized bioactivity (Banerjee et al., 2002).

Eigenschaften

IUPAC Name |

1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-14-4-6-15(7-5-14)13-23-12-2-3-18(20(23)25)19(24)22-16-8-10-17(11-9-16)28(21,26)27/h2-12H,13H2,1H3,(H,22,24)(H2,21,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGJFWKIDJBODW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

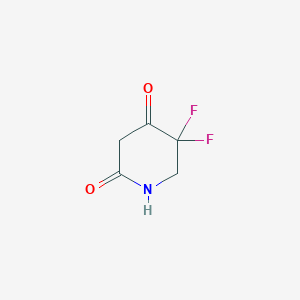

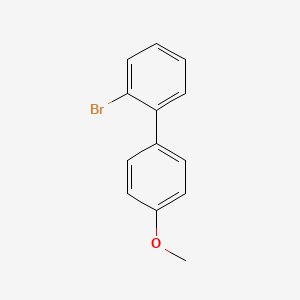

![4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid](/img/structure/B2482492.png)

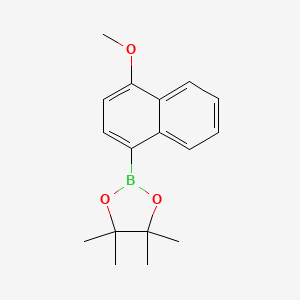

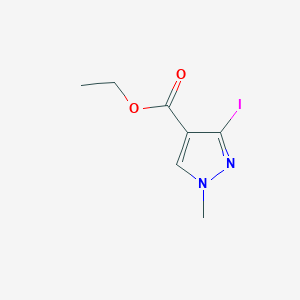

![10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2482496.png)

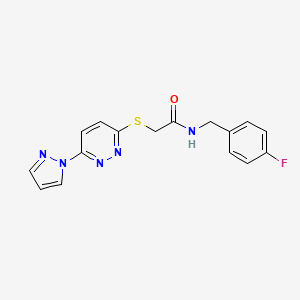

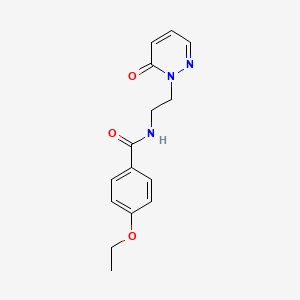

![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2482498.png)

![6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile](/img/structure/B2482503.png)

![4-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methyl)-1(2H)-phthalazinone](/img/structure/B2482512.png)